2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione
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Overview
Description
2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione is a complex organic compound with a unique structure that includes a mesitylmethyl group, a sulfanyl group, and an isoquinolinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the mesitylmethyl group and the sulfanyl group to the isoquinolinedione core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoquinolinedione core can be reduced to form dihydroisoquinolines.
Substitution: The mesitylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the isoquinolinedione core can produce dihydroisoquinolines.
Scientific Research Applications
2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfanyl groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the isoquinolinedione core can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(phenylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione
- 2-{2-[(benzylsulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione
Uniqueness
2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione is unique due to the presence of the mesitylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-methyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]propyl]-4H-isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2S/c1-15-10-16(2)20(17(3)11-15)13-27-23(4,5)14-24-21(25)12-18-8-6-7-9-19(18)22(24)26/h6-11H,12-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTOBCGGBZEQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC(C)(C)CN2C(=O)CC3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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